molecular formula C20H21N3O2S2 B2531325 (2E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 897477-94-0

(2E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2531325
CAS No.: 897477-94-0
M. Wt: 399.53
InChI Key: PBWXCNBKRSLSAK-CMDGGOBGSA-N
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Description

The compound (2E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that features a combination of benzothiazole, piperazine, and thiophene moieties

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its structural similarity to known bioactive molecules.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.

Industry

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

Target of Action

The primary targets of (2E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one, also known as F2609-1674, are the monoamine oxidase B (MAO-B) and acetylcholine esterase (AChE) enzymes . These enzymes play crucial roles in the nervous system. MAO-B is involved in the breakdown of dopamine, a neurotransmitter that regulates mood and movement. AChE, on the other hand, is responsible for the termination of impulse transmission at the cholinergic synapse by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

F2609-1674 interacts with its targets, MAO-B and AChE, by inhibiting their activities . This dual-mechanism compound has balanced MAO-B and AChE inhibition activity . By inhibiting MAO-B, it prevents the breakdown of dopamine, thereby increasing its availability. Simultaneously, by inhibiting AChE, it increases the concentration of acetylcholine, a neurotransmitter essential for memory and learning.

Biochemical Pathways

The inhibition of MAO-B and AChE by F2609-1674 affects several biochemical pathways. The increased dopamine levels can lead to enhanced motor control, while the increased acetylcholine levels can improve cognitive functions . .

Result of Action

The molecular and cellular effects of F2609-1674’s action include increased levels of dopamine and acetylcholine in the nervous system. This can lead to improved motor control and cognitive function, respectively . In a Caenorhabditis elegans model of Parkinson’s disease, F2609-1674 was shown to increase short-term associative memory and significantly prevent 6-hydroxy-dopamine toxicity in dopaminergic neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 4-ethoxy-1,3-benzothiazole.

    Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine to form the intermediate 4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine.

    Coupling with Thiophene: The final step involves the coupling of the piperazine derivative with thiophene-2-carbaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzothiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as an antimicrobial agent.

Uniqueness

    Structural Complexity: The combination of benzothiazole, piperazine, and thiophene rings in a single molecule is unique and provides a diverse range of chemical reactivity.

Properties

IUPAC Name

(E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-2-25-16-6-3-7-17-19(16)21-20(27-17)23-12-10-22(11-13-23)18(24)9-8-15-5-4-14-26-15/h3-9,14H,2,10-13H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWXCNBKRSLSAK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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